REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1)=O.O.[NH2:14][NH2:15]>O>[N+:10]([C:6]1[CH:5]=[C:4]([C:2](=[N:14][NH2:15])[CH3:1])[CH:9]=[CH:8][CH:7]=1)([O-:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
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200 g
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Type
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reactant
|
Smiles
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CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
Industrial Methylated Spirits
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Quantity
|
1.2 L
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Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The resulting precipitate was collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |